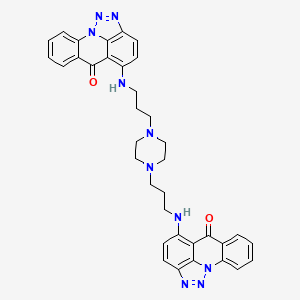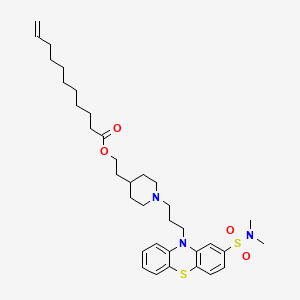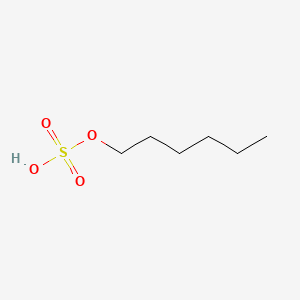
Monohexyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monohexyl sulfate is a natural product found in Aplidium turbinatum with data available.
Aplicaciones Científicas De Investigación
1. Chromatography and Analytical Techniques
Monohexyl sulfate, as part of the hydroxychloroquine sulfate compound, has been utilized in chromatography and analytical techniques. A study by Dongala et al. (2021) focused on developing a reverse-phase high-performance liquid chromatography (RP-HPLC) method for estimating hydroxychloroquine sulfate tablets. This method is validated as per International Conference on Harmonization (ICH) guidelines, showcasing monohexyl sulfate's role in analytical chemistry.
2. Pharmacological Comparisons in Clinical Trials
Monohexyl sulfate, within hydroxychloroquine sulfate, has been compared to other treatments in clinical trials. A study by Chopra et al. (2012) evaluated the efficacy of hydroxychloroquine sulfate against standardized Ayurvedic formulations in treating rheumatoid arthritis. This highlights its use in comparative pharmacological studies.
3. Emerging Drug Synthesis
Research by Correia-da-Silva et al. (2014) discusses the synthesis of sulfated small molecules like monohexyl sulfate for potential drug development. Their study emphasizes the role of sulfated compounds in creating new pharmaceuticals, particularly as anticoagulant and antiviral agents.
4. Environmental and Ecological Applications
A study on the removal of persistent organic contaminants by electrochemically activated sulfate, including monohexyl sulfate, was conducted by Farhat et al. (2015). This research highlights its application in environmental science, particularly in the degradation of contaminants.
5. Antioxidant and Cellular Protection Research
Monohexyl sulfate's derivatives, such as hydroxytyrosol and tyrosol sulfate metabolites, have been shown to protect against oxidative stress in cells. Atzeri et al. (2016) studied their antioxidant activity in countering the effects of oxidized cholesterol in intestinal cells, indicating its potential in cellular protection research.
6. Biological Material Modification and Biomedical Applications
Sulfated chitin and chitosan, related to monohexyl sulfate, have been studied for their potential in biomedical applications. According to Jayakumar et al. (2007), these modified natural polymers show promise in areas like drug delivery systems, blood compatibility, and antibacterial applications.
7. Potential Role in Chronic Disease Pathogenesis
Research has also explored the role of sulfate metabolites, similar to monohexyl sulfate, in chronic diseases. For example, Tumur et al. (2010) investigated indoxyl sulfate, a uremic toxin, and its effects on cardiovascular disease in chronic kidney disease, providing insights into the potential pathological roles of sulfate compounds.
Propiedades
Número CAS |
3233-49-6 |
|---|---|
Nombre del producto |
Monohexyl sulfate |
Fórmula molecular |
C6H14O4S |
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
hexyl hydrogen sulfate |
InChI |
InChI=1S/C6H14O4S/c1-2-3-4-5-6-10-11(7,8)9/h2-6H2,1H3,(H,7,8,9) |
Clave InChI |
IDUWTCGPAPTSFB-UHFFFAOYSA-N |
SMILES |
CCCCCCOS(=O)(=O)O |
SMILES canónico |
CCCCCCOS(=O)(=O)O |
Sinónimos |
sodium hexyl sulfate sulfuric acid monohexyl este |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




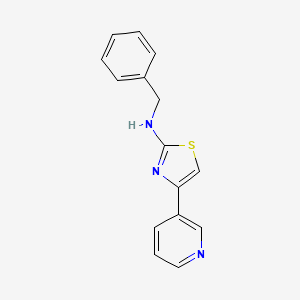
![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B1206029.png)
![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)
![[(2R,3R)-2-(2,4-difluorophenyl)-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1206035.png)
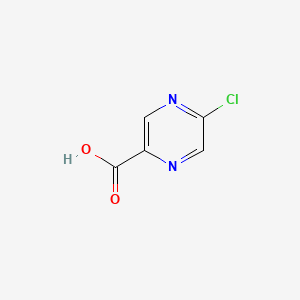
![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1206040.png)
![6-[(3,5-Dimethylphenyl)thio]-5-ethyl-1-[4-(methoxy-carbonyl)butyl]uracil](/img/structure/B1206042.png)
